N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

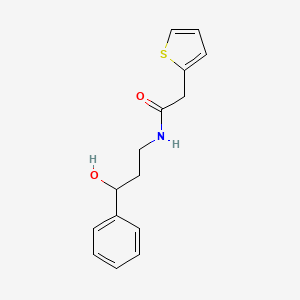

The compound N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a derivative of indazole-3-carboxamide, which is a core structure for various pharmacologically active compounds. Indazole carboxamides have been extensively studied due to their potential as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which is a promising target for the development of therapeutic agents against cancer and other diseases .

Synthesis Analysis

The synthesis of N-substituted indazole-3-carboxamide derivatives, including those with a piperidine moiety, involves a structure-based design strategy. This approach was applied to enhance the activity of a weakly active unsubstituted 1H-indazole-3-carboxamide by introducing a three-carbon linker between the indazole carboxamide and different heterocycles . The synthesis process aims to achieve high yields and potency as PARP-1 inhibitors.

Molecular Structure Analysis

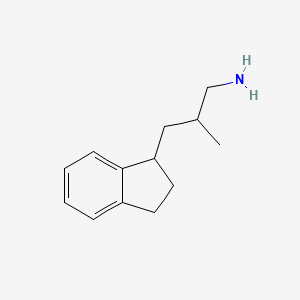

The molecular structure of this compound is characterized by the presence of a piperidine ring, which is linked to the indazole-3-carboxamide core. The indazole moiety is a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The presence of substituents, such as the 3,4-dimethylphenyl group, can significantly influence the compound's binding affinity and selectivity towards its biological target .

Chemical Reactions Analysis

Indazole carboxamides can undergo various chemical reactions, including hydrosilylation, which is a process where a silicon-hydrogen bond is added across a double bond in an organic compound. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high enantioselectivity and yields . Although the specific chemical reactions of this compound are not detailed in the provided papers, similar compounds have shown a broad range of reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted indazole-3-carboxamides are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The enantioselectivity of related compounds in chemical reactions suggests that the stereochemistry of the substituents is also crucial for their physical and chemical behavior . The specific properties of this compound would need to be determined experimentally, but it can be inferred that the bulky alkyl groups and the arene sulfonyl group play a significant role in its chemical profile .

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-14-7-8-17(13-15(14)2)23-21(27)16-9-11-26(12-10-16)22(28)20-18-5-3-4-6-19(18)24-25-20/h3-8,13,16H,9-12H2,1-2H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVZCDDPRRFNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)

![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)

![tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate](/img/structure/B3002806.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3002809.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)

![(E)-2-((2-methoxyphenethyl)amino)-3-(((2-methoxyphenethyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002817.png)

![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)